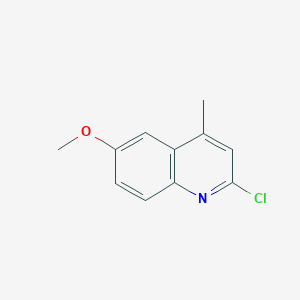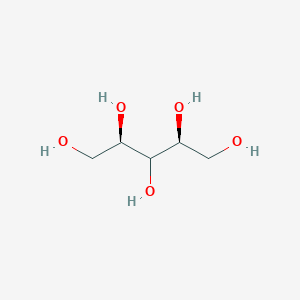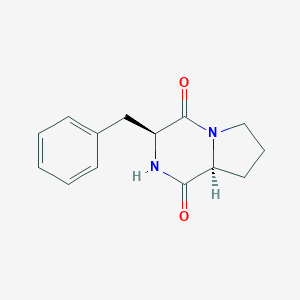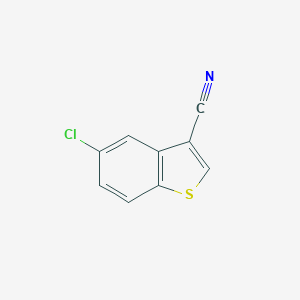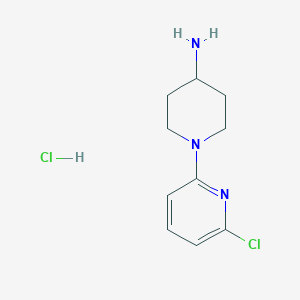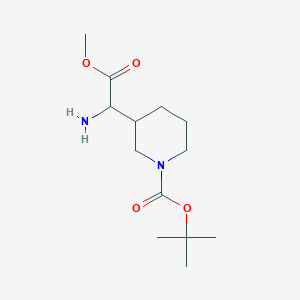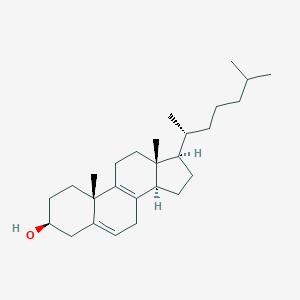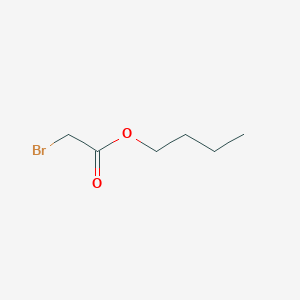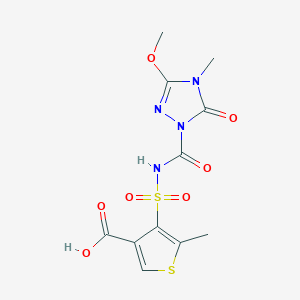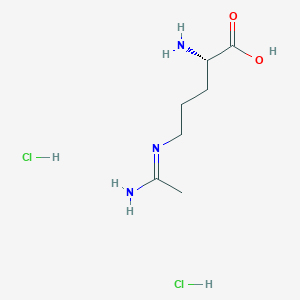
L-N5-(1-Iminoethyl)-L-鸟氨酸二盐酸盐
描述
L-NIO 二盐酸盐,也称为 N5-(1-亚氨基乙基)-L-鸟氨酸二盐酸盐,是一种有效的非选择性 NADPH 依赖性一氧化氮合酶 (NOS) 抑制剂。该化合物抑制一氧化氮合酶的三种同工酶:神经元型 (nNOS)、内皮型 (eNOS) 和诱导型 (iNOS)。它广泛用于科学研究,以研究一氧化氮在各种生理和病理过程中的作用 .
科学研究应用
由于其对一氧化氮合酶的有效抑制作用,L-NIO 二盐酸盐被广泛用于科学研究。其主要应用包括:
化学: 用于研究一氧化氮在化学反应和信号通路中的作用。
生物学: 有助于了解一氧化氮在各种生物系统中的生理和病理作用。
医学: 研究其在以一氧化氮起关键作用的疾病(如炎症、心血管疾病和癌症)中的潜在治疗应用。
作用机制
L-NIO 二盐酸盐通过结合一氧化氮合酶的活性位点发挥作用。这种结合抑制了酶的活性,阻止了 L-精氨酸向一氧化氮的转化。抑制是非选择性的,影响了 NOS 的三种同工酶 (nNOS、eNOS 和 iNOS)。分子靶标包括酶活性位点内的血红素和四氢生物蝶呤辅因子 .
生化分析
Biochemical Properties
L-Nio dihydrochloride interacts with various enzymes, proteins, and other biomolecules. It is known to inhibit nitric oxide synthases, which are enzymes responsible for the production of nitric oxide . The Ki values for nNOS, eNOS, and iNOS are 1.7, 3.9, and 3.9 μM, respectively . This interaction with nitric oxide synthases highlights the role of L-Nio dihydrochloride in biochemical reactions.
Cellular Effects
L-Nio dihydrochloride has been found to have distinct effects on various types of cells and cellular processes. For instance, it influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . In the context of vascular tissues, L-Nio dihydrochloride has been shown to influence perivascular sympathetic neurotransmission .
Molecular Mechanism
The molecular mechanism of action of L-Nio dihydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a nitric oxide synthase inhibitor, it binds to these enzymes and inhibits their activity, thereby reducing the production of nitric oxide . This interaction at the molecular level is crucial for its effects on cellular function and metabolism.
Temporal Effects in Laboratory Settings
The effects of L-Nio dihydrochloride can change over time in laboratory settings. While specific studies on the temporal effects of this compound are limited, it is known that the inhibition of nitric oxide synthase by L-Nio dihydrochloride can influence various cellular processes over time .
Dosage Effects in Animal Models
In animal models, the effects of L-Nio dihydrochloride can vary with different dosages. For instance, it has been shown to cause a dose-dependent increase in mean arterial blood pressure in rats . Specific studies on the threshold effects or potential toxic effects at high doses are currently limited.
Metabolic Pathways
L-Nio dihydrochloride is involved in the nitric oxide synthesis pathway, where it interacts with nitric oxide synthases . By inhibiting these enzymes, it can affect metabolic flux and the levels of nitric oxide, a critical signaling molecule in various physiological processes.
Subcellular Localization
The subcellular localization of L-Nio dihydrochloride is also not well-defined. Nitric oxide synthases, the primary targets of L-Nio dihydrochloride, are found in various cellular compartments, including the cytosol and the mitochondria . Therefore, it is plausible that L-Nio dihydrochloride may also be found in these locations.
准备方法
合成路线和反应条件: L-NIO 二盐酸盐是通过从 L-鸟氨酸开始的多步过程合成的。关键步骤包括保护氨基,然后引入亚氨基乙基。最终产物通过脱保护和纯化步骤获得。反应条件通常涉及使用有机溶剂和催化剂以促进反应 .
工业生产方法: L-NIO 二盐酸盐的工业生产遵循类似的合成路线,但规模更大。该过程针对更高的产率和纯度进行了优化,通常涉及高级纯化技术,如结晶和色谱。生产是在受控条件下进行的,以确保一致性和质量 .
化学反应分析
反应类型: L-NIO 二盐酸盐主要与一氧化氮合酶发生抑制反应。由于其对 NOS 的特定抑制作用,它不参与典型的有机反应,如氧化、还原或取代 .
常用试剂和条件: L-NIO 二盐酸盐对 NOS 的抑制作用是通过其与酶活性位点的相互作用来促进的。反应条件包括生理 pH 和温度,使其适合体内和体外研究 .
形成的主要产物: L-NIO 二盐酸盐与 NOS 反应的主要产物是抑制的酶复合物。该复合物阻止了一氧化氮的合成,从而调节各种生物过程 .
相似化合物的比较
L-NIO 二盐酸盐与其他一氧化氮合酶抑制剂(如 L-NAME (Nω-硝基-L-精氨酸甲酯) 和 L-NMMA (Nω-单甲基-L-精氨酸) 进行比较。虽然所有这些化合物都抑制 NOS,但 L-NIO 二盐酸盐因其不可逆的非选择性抑制而独一无二。这使得它成为研究一氧化氮抑制综合影响的宝贵工具。
类似化合物:
- L-NAME (Nω-硝基-L-精氨酸甲酯)
- L-NMMA (Nω-单甲基-L-精氨酸)
- 7-硝基吲唑 (7-NI)
- 氨基胍
L-NIO 二盐酸盐以其有效且不可逆的抑制作用而脱颖而出,使其成为长期研究一氧化氮合酶活性的首选选择。
属性
IUPAC Name |
(2S)-2-amino-5-(1-aminoethylideneamino)pentanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O2.2ClH/c1-5(8)10-4-2-3-6(9)7(11)12;;/h6H,2-4,9H2,1H3,(H2,8,10)(H,11,12);2*1H/t6-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCMAAFECCXGHI-ILKKLZGPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCCCC(C(=O)O)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=NCCC[C@@H](C(=O)O)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is L-NIO dihydrochloride, and what is its role in the research paper?
A1: L-NIO dihydrochloride is a selective inhibitor of endothelial Nitric Oxide Synthase (eNOS). [] Nitric oxide (NO) is a signaling molecule involved in various physiological processes, including bone remodeling. This study investigated the effects of different NO-synthase (NOS) isoforms, including eNOS, on bone remodeling during orthodontic tooth movement in rats. L-NIO dihydrochloride was used to specifically inhibit eNOS activity and observe its impact on bone resorption and formation in this context.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[3,4-Bis(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B109768.png)
